molecular formula C21H23BrN2O B11791678 2-(2-Bromophenyl)-5-((2,6-dimethylpiperidin-1-yl)methyl)benzo[d]oxazole

2-(2-Bromophenyl)-5-((2,6-dimethylpiperidin-1-yl)methyl)benzo[d]oxazole

Cat. No.: B11791678
M. Wt: 399.3 g/mol
InChI Key: VMQPITGEQCTENP-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-5-((2,6-dimethylpiperidin-1-yl)methyl)benzo[d]oxazole is a complex organic compound that belongs to the class of benzo[d]oxazoles This compound is characterized by the presence of a bromophenyl group and a dimethylpiperidinylmethyl group attached to the benzo[d]oxazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-5-((2,6-dimethylpiperidin-1-yl)methyl)benzo[d]oxazole typically involves multi-step organic reactions One common method includes the bromination of a suitable phenyl precursor followed by the formation of the benzo[d]oxazole ring through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-5-((2,6-dimethylpiperidin-1-yl)methyl)benzo[d]oxazole undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the bromophenyl group or other functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the bromine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(2-Bromophenyl)-5-((2,6-dimethylpiperidin-1-yl)methyl)benzo[d]oxazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-5-((2,6-dimethylpiperidin-1-yl)methyl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The bromophenyl group and the benzo[d]oxazole core play crucial roles in its binding affinity and activity. The compound may exert its effects through modulation of enzyme activity, receptor binding, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)-5-((2,6-dimethylpiperidin-1-yl)methyl)benzo[d]oxazole
  • 2-(2-Fluorophenyl)-5-((2,6-dimethylpiperidin-1-yl)methyl)benzo[d]oxazole
  • 2-(2-Iodophenyl)-5-((2,6-dimethylpiperidin-1-yl)methyl)benzo[d]oxazole

Uniqueness

Compared to its analogs, 2-(2-Bromophenyl)-5-((2,6-dimethylpiperidin-1-yl)methyl)benzo[d]oxazole exhibits unique reactivity due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogens may not. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C21H23BrN2O

Molecular Weight

399.3 g/mol

IUPAC Name

2-(2-bromophenyl)-5-[(2,6-dimethylpiperidin-1-yl)methyl]-1,3-benzoxazole

InChI

InChI=1S/C21H23BrN2O/c1-14-6-5-7-15(2)24(14)13-16-10-11-20-19(12-16)23-21(25-20)17-8-3-4-9-18(17)22/h3-4,8-12,14-15H,5-7,13H2,1-2H3

InChI Key

VMQPITGEQCTENP-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1CC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4Br)C

Origin of Product

United States

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